

# (4-Amino-3-fluorophenyl)methanol molecular weight and mass

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## Compound of Interest

Compound Name: (4-Amino-3-fluorophenyl)methanol

Cat. No.: B179550

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## Technical Guide: (4-Amino-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **(4-Amino-3-fluorophenyl)methanol**, with a focus on its molecular weight and mass. This document also presents relevant experimental protocols and logical workflows pertinent to its synthesis and analysis.

## Core Physicochemical Data

The fundamental molecular properties of **(4-Amino-3-fluorophenyl)methanol** are summarized below. This data is essential for a range of applications, from reaction stoichiometry to analytical method development.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO <sup>[1]</sup>
Molecular Weight	141.15 g/mol
Exact Mass	141.05899 Da <sup>[1]</sup>
Monoisotopic Mass	141.05899 Da <sup>[1]</sup>

## Experimental Protocols

While specific experimental protocols for the synthesis of **(4-Amino-3-fluorophenyl)methanol** are not readily available in the public domain, methodologies for structurally similar compounds can provide a strong foundation for its preparation. Below are summaries of relevant procedures.

### Synthesis of a Structurally Related Precursor: 4-Amino-3-fluorophenylboronic Acid

A detailed synthesis for 4-amino-3-fluorophenylboronic acid, a potential precursor or related compound, has been described.[\[2\]](#) This multi-step synthesis provides a relevant example of manipulations involving the 4-amino-3-fluorophenyl scaffold.

Methodology:

- Protection of the Amine Group: The synthesis begins with the protection of the amino group of a starting material like 4-bromo-2-fluoroaniline.
- Lithium-Bromine Exchange: A lithium-bromine exchange reaction is then carried out. For example, n-Butyllithium (n-BuLi) in hexane can be added to a solution of the protected aniline in dry tetrahydrofuran (THF) at low temperatures (e.g., 0°C).[\[2\]](#)
- Borylation: The resulting organolithium compound is then reacted with a boron source, such as trimethyl borate.
- Hydrolysis: The final step involves acidic hydrolysis to yield the boronic acid.[\[2\]](#)

### Preparation of the Core Structure: 4-Amino-3-fluorophenol

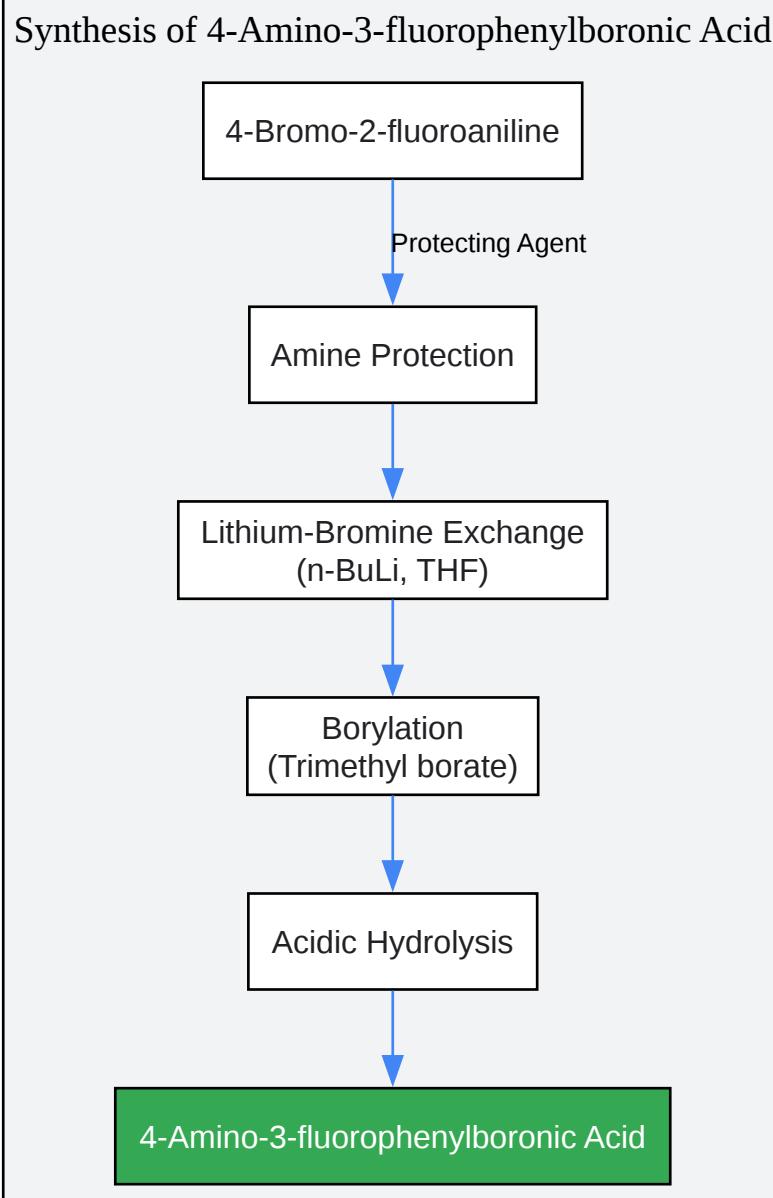
A patented method for the preparation of 4-amino-3-fluorophenol, which shares the core aromatic structure, involves the following key transformations:[\[3\]](#)

Methodology:

- Catalytic Hydrogenation: The process starts with the catalytic hydrogenation of 4-nitrophenol to para-aminophenol.[3]
- Sulfonation and Fluoro-substitution: The resulting aminophenol undergoes a sulfonation reaction, followed by a fluoro-substitution reaction.[3]
- Desulfonation and Extraction: The final steps involve desulfonation and extraction to obtain the target 4-amino-3-fluorophenol.[3]

## Logical Workflow Diagram

The following diagram illustrates a potential synthetic workflow for a related compound, which can be conceptually applied to the synthesis of **(4-Amino-3-fluorophenyl)methanol** derivatives.



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## References

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